(1S)-1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride (CAS 1384435-38-4) is a highly specialized chiral building block engineered for advanced pharmaceutical synthesis. It features a dual-halogenation strategy—a 4-fluoro substituent to block para-hydroxylation and a 2-difluoromethoxy group to precisely modulate lipophilicity and hydrogen-bonding potential. Provided as a pre-resolved (1S) enantiomer in a stable hydrochloride salt form, this compound eliminates the need for downstream chiral resolution and ensures consistent stoichiometry, making it a critical procurement choice for scale-up manufacturing and targeted drug discovery [1].
Substituting this specific compound with its racemic counterpart (CAS 1955506-50-9) introduces severe process inefficiencies, as late-stage chiral chromatography or diastereomeric salt resolution typically results in >50% yield loss of the target API [1]. Furthermore, utilizing the free base form (CAS 1344957-66-9) instead of the hydrochloride salt leads to handling challenges, as the free base is prone to atmospheric oxidation and inconsistent dosing during scale-up. Replacing the unique difluoromethoxy group with a standard methoxy analog alters the electronic distribution and reduces metabolic stability, fundamentally changing the pharmacokinetic profile of downstream candidates [2].
Procuring the pre-resolved (1S) enantiomer directly bypasses the need for late-stage chiral resolution, a step that inherently limits theoretical yield to 50% when starting from a racemic mixture. In convergent API synthesis, utilizing the >99% ee (1S) building block ensures maximum atom economy and reduces solvent waste associated with preparative chiral chromatography [1].
| Evidence Dimension | API Synthesis Yield |
| Target Compound Data | (1S) enantiomer (>99% ee) |
| Comparator Or Baseline | Racemic mixture (CAS 1955506-50-9) |
| Quantified Difference | Eliminates >50% theoretical yield loss associated with downstream resolution. |
| Conditions | Convergent API synthesis and scale-up manufacturing |
Direct procurement of the enantiopure (1S) form drastically reduces raw material waste and streamlines GMP manufacturing routes.
The hydrochloride salt form of this benzylamine derivative offers superior crystalline stability compared to its free base counterpart. The HCl salt is a free-flowing solid that resists atmospheric degradation and moisture absorption, ensuring precise stoichiometric calculations during bulk reactions, whereas the free base is often a viscous liquid susceptible to oxidation [1].
| Evidence Dimension | Shelf-life and Handling Stability |
| Target Compound Data | Hydrochloride salt (CAS 1384435-38-4) |
| Comparator Or Baseline | Free base form (CAS 1344957-66-9) |
| Quantified Difference | Provides a stable, crystalline solid with defined stoichiometry vs. an oxidation-prone liquid. |
| Conditions | Ambient storage and bulk reaction formulation |
The stable salt form minimizes supply chain risks and ensures reproducible dosing in large-scale synthetic workflows.
The incorporation of the 2-difluoromethoxy group, combined with the 4-fluoro substitution, creates a robust steric and electronic shield against hepatic CYP450 enzymes. Compared to standard 2-methoxy analogs, the difluoromethoxy moiety significantly lowers intrinsic clearance rates while optimizing the LogD profile for improved membrane permeability [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) |
| Target Compound Data | 2-difluoromethoxy-4-fluoro substitution |
| Comparator Or Baseline | 2-methoxy-4-fluoro analog |
| Quantified Difference | Substantial reduction in oxidative metabolism liability and improved lipophilic efficiency. |
| Conditions | In vitro human liver microsome (HLM) stability assays |
This specific substitution pattern is critical for designing drug candidates with prolonged half-lives and high oral bioavailability.
The pre-resolved (1S) stereocenter and stable HCl salt form make this compound the ideal starting material for the convergent synthesis of chiral therapeutics, completely avoiding the bottlenecks and yield losses of late-stage chiral resolution [1].
The unique lipophilicity profile imparted by the difluoromethoxy and fluoro groups allows medicinal chemists to fine-tune blood-brain barrier (BBB) penetration while maintaining resistance to metabolic degradation [2].
This building block is perfectly suited for probing lipophilic pockets in target proteins, where the difluoromethoxy group acts as a unique hydrogen bond donor/acceptor to enhance binding affinity compared to standard methoxy analogs [3].